6-Cyclohexyl-1,2,3,6-tetrahydro-2-oxo-4-pyrimidinecarboxylic acid
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Overview
Description
Chemical Reactions Analysis
6-Cyclohexyl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Cyclohexyl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: It may be used in biochemical assays and as a reference compound in analytical studies.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Cyclohexyl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
- Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 3-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-cyclohexyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c14-10(15)9-6-8(12-11(16)13-9)7-4-2-1-3-5-7/h6-8H,1-5H2,(H,14,15)(H2,12,13,16) |
InChI Key |
HPVDCFLHYWZQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C=C(NC(=O)N2)C(=O)O |
Origin of Product |
United States |
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